5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol
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Overview
Description
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C6H7NO2. It is a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is part of the oxazoline family, which is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of amino alcohols with acid chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures (around 100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other related structures.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered ring with one nitrogen and one oxygen atom, similar to 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol.
Isoxazole: Another five-membered ring but with the nitrogen and oxygen atoms in different positions.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is C7H9NO, and it has a molecular weight of approximately 139.15 g/mol. Its structural characteristics allow it to engage in various biochemical interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways involved in various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effect on several cancer cell lines, demonstrating that it induces apoptosis and inhibits cell proliferation. The compound's IC50 values were found to be low, indicating potent activity against cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 10 | Apoptosis induction |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
A549 (Lung Cancer) | 8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 35 |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent investigation focused on the effect of this compound on MCF7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study assessed the antimicrobial potential of this compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at concentrations lower than those commonly used for standard antibiotics .
- Pharmacological Studies : Pharmacological evaluations have highlighted the compound's safety profile and pharmacokinetics, suggesting that it may be a viable candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]oxazol-6-ol |
InChI |
InChI=1S/C6H7NO2/c8-5-2-1-4-6(5)9-3-7-4/h3,5,8H,1-2H2 |
InChI Key |
AMDUMQGPECBQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)OC=N2 |
Origin of Product |
United States |
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